molecular formula C29H16N2O5 B12486353 Phthalimide, 4,4'-carbonylbis[N-phenyl-

Phthalimide, 4,4'-carbonylbis[N-phenyl-

Cat. No.: B12486353
M. Wt: 472.4 g/mol
InChI Key: JNNZLQXUPIVHOJ-UHFFFAOYSA-N
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Description

Phthalimide, 4,4'-carbonylbis[N-phenyl- is a high-value chemical building block for advanced research and development. As a bis-phthalimide derivative, its core structure is associated with a wide spectrum of biological activities, making it a compound of significant interest in medicinal chemistry and drug discovery. Phthalimides are a prominent class of N-heterocycles known for their presence in pharmaceuticals, agrochemicals, polymers, and dyes . Researchers value this class of compounds for their demonstrated potential in various biological activities, including anticancer , antibacterial , anti-inflammatory , and antifungal applications . The specific 4,4'-carbonylbis structure suggests its potential utility as a multi-directional scaffold or linker in the synthesis of more complex molecular architectures, such as polymers or metal-organic frameworks. Furthermore, its N-phenyl substituents may be investigated for their role in enhancing binding affinity to biological targets or modifying the compound's physical properties. In organic synthesis, phthalimide derivatives are widely employed as protected amine synthons, notably in Gabriel synthesis . This compound is intended for use in research laboratories only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals appropriately.

Properties

Molecular Formula

C29H16N2O5

Molecular Weight

472.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-phenylisoindole-5-carbonyl)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C29H16N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h1-16H

InChI Key

JNNZLQXUPIVHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

Phthalimide, specifically the compound known as 4,4'-carbonylbis[N-phenyl-], is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial and enzyme inhibitory activities. The findings are supported by data tables and recent research studies.

Synthesis and Characterization

The synthesis of 4,4'-carbonylbis[N-phenyl-] typically involves the reaction of phthalic anhydride with an amine under controlled conditions. The compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Techniques

TechniqueDescription
FTIRIdentifies functional groups through absorption bands.
NMRProvides information on the molecular structure and hydrogen environments.
MSDetermines the molecular weight and structural information.

Antibacterial Activity

Research has demonstrated that phthalimide derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various Schiff bases derived from phthalimide against several bacterial strains using the cup plate method. The results indicated that these compounds were effective against:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Pseudomonas aeruginosa
  • Escherichia coli

The zones of inhibition were measured in comparison to a standard antibiotic (Ampicillin) .

Enzyme Inhibition Studies

Phthalimide derivatives have also been investigated for their enzyme inhibitory activities. Notably, a series of N-phenyl phthalimides were designed as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant metabolism. The study found that these compounds exhibited comparable efficacy to commercial herbicides like Flumioxazin .

Furthermore, another study focused on carbonic anhydrase (CA) inhibition, revealing that specific phthalimide-capped benzene sulphonamides showed potent inhibitory activity against human carbonic anhydrases I and II, with some derivatives being significantly more potent than standard inhibitors .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/BacteriaResult
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialBacillus subtilisSignificant inhibition
AntibacterialPseudomonas aeruginosaSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
Enzyme InhibitionProtoporphyrinogen oxidaseComparable to Flumioxazin
Enzyme InhibitionCarbonic anhydrase I & IIPotent inhibition observed

Case Studies

  • Antibacterial Efficacy : A study conducted by Al-Azzawi et al. synthesized several Schiff bases from phthalimide and tested them against multiple bacterial strains. The results indicated that some derivatives had zones of inhibition comparable to Ampicillin, highlighting their potential as new antibacterial agents .
  • Enzyme Inhibition : A research team designed N-phenyl phthalimides targeting PPO and assessed their herbicidal activity against various weed species. The results showed that these compounds effectively inhibited PPO activity, suggesting potential applications in agricultural herbicides .
  • Carbonic Anhydrase Inhibition : Another study reported on the development of phthalimide derivatives that inhibited human carbonic anhydrases with high potency. Compound 1 was identified as particularly effective, suggesting its potential use in therapeutic applications targeting CA-related disorders .

Scientific Research Applications

Pharmaceutical Applications

Phthalimide derivatives are prominent in the pharmaceutical industry due to their biological activity. Notable applications include:

  • Psoriasis Treatment : Apremilast is a phthalimide derivative used to treat psoriasis and has shown efficacy in managing this chronic skin condition .
  • Cancer Therapy : Lenalidomide and thalidomide are phthalimide derivatives utilized in treating multiple myeloma and other cancers. These compounds function by modulating immune responses and inhibiting tumor growth .
  • Anti-inflammatory Agents : Certain phthalimides are recognized for their anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis .

Agrochemical Applications

Phthalimide derivatives also find use in agrochemicals. For example, fungicides such as Folpet are derived from phthalimides and are effective against various fungal pathogens in crops . The ability to modify the phthalimide structure allows for the development of targeted agrochemical agents.

Synthetic Applications

In synthetic chemistry, phthalimides serve as intermediates or building blocks for more complex molecules. Their utility includes:

  • Peptide Synthesis : Phthalimides are used to protect amines during peptide synthesis, preventing racemization and facilitating selective reactions .
  • Organic Transformations : They act as precursors in various organic transformations due to their reactivity profiles .

Case Studies

  • Drug Development : A study highlighted the synthesis of N-substituted phthalimides using palladium catalysts, demonstrating high yields and selectivity. This method showcased the potential for developing new pharmaceutical agents from phthalimides .
  • Agricultural Research : Research on Folpet demonstrated its effectiveness against specific fungal strains, leading to improved crop yields. The study emphasized the importance of phthalimide derivatives in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Structural and Functional Variations

Table 1: Key Structural and Functional Differences
Compound Substituents/Modifications Key Applications Stability in Solvents Reference
4,4'-Carbonylbis[N-phenyl- Two N-phenyl phthalimides, 4,4'-carbonyl linkage Polymer stabilization, heavy metal resistance Stable in organic solvents
3-Chloro-N-phenyl-phthalimide Chloro group at position 3 Monomer for polyimides High purity required
N-Phenyl phthalimide derivatives (anticonsvulsant) Phenoxyalkyl/alkenyl substituents Anticonvulsant (voltage-gated Na⁺ channels) Variable, depends on substituents
Suramin analogs (e.g., compound 21 in ) Sulfonate groups, thiophene linkages FGFR3 inhibition Stable in water/DMSO
Thalidomide/Lenalidomide Glutarimide ring, amino modifications Immunomodulatory, anti-cancer Hydrolysis-prone (thalidomide)

Stability and Metabolic Behavior

  • Solvent Stability : 4,4'-Carbonylbis[N-phenyl- and suramin analogs (e.g., compound 18 in ) demonstrate high stability in water and DMSO, critical for industrial and therapeutic applications .
  • Metabolic Stability : Unlike thalidomide, which undergoes rapid hydrolysis to phthalimide and glutarimide, 4,4'-carbonylbis[N-phenyl- exhibits resistance to hydrolysis due to its rigid bis-phthalimide structure. Lenalidomide’s stability is enhanced by the absence of a phthalimide keto group .

Preparation Methods

Reaction Conditions

  • Solvent : Acetic acid or dimethylformamide (DMF).
  • Temperature : Reflux at 120–140°C for 12–24 hours.
  • Molar Ratio : 1:2 (diamine to phthalic anhydride).
  • Catalyst : None required, though anhydrous conditions are critical.

Characterization Data

  • Yield : 70–85% after recrystallization from ethanol.
  • FTIR : Peaks at 1775 cm⁻¹ (imide C=O), 1710 cm⁻¹ (carbonyl bridge), and 1380 cm⁻¹ (C-N stretching).
  • 1H NMR (DMSO-d6): δ 7.85–7.45 (m, aromatic protons), 3.90 (s, imide CH2 groups, if present).

Carbonylation of N-Phenyl Phthalimide Using Phosgene

A two-step strategy involves synthesizing N-phenyl phthalimide followed by carbonyl bridge insertion using phosgene (COCl2) or triphosgene .

Step 1: Synthesis of N-Phenyl Phthalimide

  • Reactants : Phthalic anhydride + aniline.
  • Conditions : Reflux in glacial acetic acid for 6 hours.
  • Yield : 90–95%.

Step 2: Carbonyl Bridge Formation

  • Reactants : N-Phenyl phthalimide (2 equiv) + phosgene (1 equiv).
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Temperature : 0–5°C (to control exothermic reaction).
  • Workup : Quench with aqueous NaHCO3, extract with DCM, and purify via column chromatography.

Key Data

  • Yield : 60–75%.
  • MS (ESI) : m/z 473.1 [M+H]+.

Metal-Catalyzed Coupling of Phthalimide Units

Modern methods employ transition-metal catalysts to couple pre-formed phthalimide subunits. A notable example uses copper(II) acetate (Cu(OAc)2·H2O) to mediate the reaction between o-dicyanobenzene and chiral amines .

Procedure

  • Reactants : o-Dicyanobenzene + L-phenylglycinol.
  • Catalyst : Cu(OAc)2·H2O (10 mol%).
  • Solvent : Chlorobenzene under anaerobic conditions.
  • Temperature : Reflux at 130°C for 60 hours.

Outcomes

  • Yield : 65–80% after column chromatography.
  • XRD Analysis : Confirms planar phthalimide rings and tetrahedral geometry around the copper center.

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis

A cutting-edge organocatalytic approach utilizes NHC pre-catalysts to achieve enantioselective formation of the carbonyl bridge.

Methodology

  • Reactants : Phthalamic acid + aryl amines.
  • Activator : Pivaloyl chloride (PivCl).
  • Catalyst : Chiral triazolium-derived NHC (e.g., 3 in Table 1 of).
  • Conditions : THF, K2CO3, room temperature.

Performance Metrics

  • Yield : 85–99%.
  • Enantiomeric Ratio (er) : Up to 98:2.

Comparative Analysis of Methods

Method Yield Complexity Stereochemical Control Scalability
Condensation 70–85% Moderate None High
Phosgene Carbonylation 60–75% High None Moderate
Metal-Catalyzed Coupling 65–80% High Partial Low
NHC Catalysis 85–99% Very High Excellent Moderate

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